2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with difluoromethoxy-substituted benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as samarium triflate or copper(I) iodide may be employed to facilitate the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxy group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as carboxy and hydroxy allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetic acid
- 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H7F2NO5 |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
2-[6-(difluoromethoxy)-1,3-benzoxazol-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H7F2NO5/c11-10(12)17-4-1-2-5-6(3-4)18-8(13-5)7(14)9(15)16/h1-3,7,10,14H,(H,15,16) |
InChI Key |
TXAWUSPFZMPLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)OC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
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